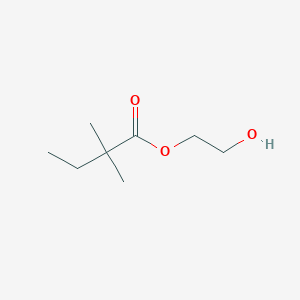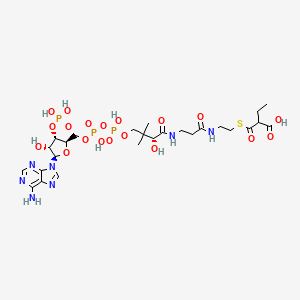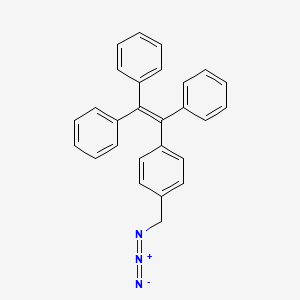
2-(2-Benzylphenoxy)ethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Solvent
“2-(2-Benzylphenoxy)ethanol” is used as a solvent due to its ability to dissolve various organic compounds . This property makes it useful in a wide range of scientific research applications, particularly in chemistry and biochemistry, where it can be used to dissolve reactants, facilitate reactions, or extract compounds from mixtures .
Preservative
This compound has significant preservative properties . It can inhibit the growth of bacteria, fungi, and other microorganisms, making it an effective preservative in various applications . This is particularly useful in the pharmaceutical and cosmetic industries, where it can help to extend the shelf life of products .
Antimicrobial Agent
The antimicrobial properties of “2-(2-Benzylphenoxy)ethanol” were recognized early on, leading to its use as an antimicrobial agent . This makes it valuable in medical research and applications, where it can be used to prevent the growth of harmful microorganisms .
Reagent
“2-(2-Benzylphenoxy)ethanol” is used as a reagent in scientific research. Its unique chemical structure makes it useful in a variety of reactions, particularly in organic synthesis.
Intermediate for Synthesis
This compound is used as an intermediate for synthesis in various chemical reactions. Its unique structure and properties make it a valuable component in the synthesis of more complex compounds.
Custom Synthesis
“2-(2-Benzylphenoxy)ethanol” is used in custom synthesis for research purposes . This involves the creation of specific compounds for use in scientific research, often involving the modification of existing compounds to create new ones .
Bulk Manufacturing
This compound is used in bulk manufacturing, where it is produced in large quantities for use in various applications . This can include the production of pharmaceuticals, cosmetics, and other products .
Sourcing and Procurement
“2-(2-Benzylphenoxy)ethanol” is also involved in the sourcing and procurement processes in scientific research . This involves the acquisition of the compound for use in various research applications .
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Benzylphenoxy)ethanol are likely to be similar to those of its structural components, phenoxyethanol and ethanol. Phenoxyethanol is known to have antimicrobial properties and is used as a preservative in pharmaceuticals, cosmetics, and lubricants . It has been shown to be effective against strains of Pseudomonas aeruginosa . Ethanol, on the other hand, is known to bind to GABA receptors and glycine receptors, inhibiting NMDA receptor functioning .
Mode of Action
Phenoxyethanol has been shown to have antibacterial properties, particularly against strains of Pseudomonas aeruginosa, even in the presence of 20% serum . Ethanol, on the other hand, is known to have sedative effects mediated through binding to GABA receptors and glycine receptors .
Biochemical Pathways
For instance, phenoxyethanol is involved in the production of 2-phenylethanol and benzyl alcohol in crabapple flowers . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .
Pharmacokinetics
It is known that ethanol, one of its structural components, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .
Result of Action
It can be inferred from the properties of its structural components, phenoxyethanol and ethanol, that it might have antimicrobial and sedative effects .
Action Environment
The action, efficacy, and stability of 2-(2-Benzylphenoxy)ethanol can be influenced by various environmental factors. For instance, the presence of serum can affect the antimicrobial activity of phenoxyethanol . The pH, temperature, and presence of other substances can also influence the action of ethanol .
Propriétés
IUPAC Name |
2-(2-benzylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-10-11-17-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDSXKYHXETLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)






